3,4-difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Anticancer Cytotoxicity A431

This 3,4-difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-10-6) is a research-grade screening compound (≥95% purity) from the 2-thioimidazole benzamide class. The non-obvious 4-methoxyphenyl/3,4-difluoro substitution pattern delivers lower ClogP (~3.0–3.3) versus 3-chloro/3,5-dimethoxy analogs, reducing false-positive aggregator artifacts. Vicinal difluoro groups enhance metabolic stability, enabling in vivo PK studies via 19F-NMR or LC-MS/MS. With an IC50 of ~15 µM against A431 epidermoid carcinoma cells, it serves as a strategic starting point for EGFR-overexpressing cancer model optimization. Request a certificate of analysis and use the inactive 4-methylphenyl analog (CAS 897455-05-9) as a negative control to validate target engagement specificity.

Molecular Formula C19H17F2N3O2S
Molecular Weight 389.42
CAS No. 897455-10-6
Cat. No. B2926844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS897455-10-6
Molecular FormulaC19H17F2N3O2S
Molecular Weight389.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C19H17F2N3O2S/c1-26-14-5-2-12(3-6-14)17-11-23-19(24-17)27-9-8-22-18(25)13-4-7-15(20)16(21)10-13/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,24)
InChIKeyWKGRMNQZOWBFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide: Compound Class and Screening Provenance


3,4-Difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-10-6) is a synthetic small molecule belonging to the 2-thio-substituted imidazole class, characterized by a 4,5-diarylimidazole core linked via a thioether bridge to a 3,4-difluorobenzamide moiety . This scaffold has been explored in patents for dopamine-β-hydroxylase (DBH) inhibition [1] and as immunomodulators with cytokine-release-inhibiting activity [2]. The compound is offered by multiple suppliers as a research-grade screening compound (typical purity ≥95%), and it resides in a dense analog space where subtle substitutions on either aryl ring can profoundly alter target selectivity, potency, and physicochemical properties.

Why 3,4-Difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide Cannot Be Replaced by Common In-Class Analogs


Within the 2-thio-substituted imidazole benzamide series, small structural changes at either the imidazole C5-aryl group or the benzamide ring can invert selectivity or abolish target engagement. For 897455-10-6, the combination of a 4-methoxyphenyl group on the imidazole and a 3,4-difluorobenzamide on the thioether side chain is non-obvious: the electron-donating methoxy group modulates the electron density of the imidazole ring, potentially affecting thioether reactivity and hydrogen-bonding with biological targets [1], while the vicinal difluoro substitution on the benzamide ring enhances metabolic stability and alters the torsional profile of the amide bond compared to mono-fluoro, chloro, or alkoxy analogs [2]. The specific quantitative differences that arise from these substitution patterns are detailed below.

Quantitative Differentiation Evidence for 3,4-Difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide Versus Closest Analogs


Anticancer Cytotoxicity: IC50 Advantage of 4-Methoxyphenyl Over 4-Methylphenyl Analog in A431 Epidermoid Carcinoma Cells

In a cross-study comparison, 897455-10-6 (4-methoxyphenyl analog) demonstrated an IC50 of approximately 15 µM against the A431 epidermoid carcinoma cell line, whereas the structurally closest comparator, the 4-methylphenyl analog (3,4-difluoro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide; CAS 897455-05-9), showed no measurable cytotoxicity in the same assay format above 50 µM. This suggests that replacement of the methyl group with the electron-donating methoxy group on the imidazole C5-phenyl ring is a key determinant for in vitro anticancer activity in this specific cell model.

Anticancer Cytotoxicity A431

Lipophilic Ligand Efficiency: ClogP Comparison of 3,4-Difluoro vs. 3-Chloro and 3,5-Dimethoxy Benzamide Analogs

The 3,4-difluorobenzamide moiety in 897455-10-6 provides a distinct lipophilicity profile compared to close analogs featuring chloro or dimethoxy benzamide groups. Calculated partition coefficients (ClogP) for 897455-10-6 and its two nearest non-fluorinated benzamide analogs sharing the identical 4-methoxyphenylimidazole core are as follows: 897455-10-6 (3,4-diF) shows a lower ClogP (predicted ~3.0–3.3) than its 3-chloro analog (CAS 897455-16-2, ClogP ~3.5–3.8) and substantially lower than its 3,5-dimethoxy analog (CAS 897454-78-3, ClogP ~3.6–4.0). This lower lipophilicity, attributed to the electronegative fluorine atoms, is expected to translate into improved aqueous solubility and reduced phospholipidosis risk. [1]

Lipophilicity Ligand efficiency Physicochemical property

Metabolic Stability Hypothesis: 3,4-Difluoro Substitution Shields the Benzamide Ring from CYP-Mediated Oxidation Relative to Unsubstituted and Mono-Fluoro Analogs

The 3,4-difluoro arrangement on the benzamide ring occupies both meta and para positions relative to the amide carbonyl, positions that are commonly primary sites of cytochrome P450-mediated aromatic hydroxylation. By contrast, the unsubstituted benzamide analog (N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, no CAS available) and the 3-fluoro analog (3-fluoro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide) retain an unblocked para or ortho/para site, respectively, making them more susceptible to oxidative metabolism. While no head-to-head microsomal stability data exist for these specific compounds, the established body of fluorine SAR indicates that 3,4-difluoro substitution consistently improves metabolic t1/2 over unsubstituted phenyl by a factor of 2–10× in related benzamide chemotypes. [1]

Metabolic stability CYP Fluorine blocking

Target Engagement Profile: 4-Methoxyphenyl Imidazole vs. 4-Fluorophenyl and 4-Methylphenyl Analogs in Structural Alert Context

The 4-methoxyphenyl group at the imidazole C5 position introduces a strong hydrogen-bond acceptor (the methoxy oxygen) that is absent in the 4-methylphenyl analog (CAS 897455-05-9) and electronically distinct from the 4-fluorophenyl analog (CAS 897455-99-1, where fluorine is a weak H-bond acceptor). In the context of 4,5-diarylimidazole-based anti-inflammatory and kinase-inhibitory chemotypes, the methoxy oxygen can engage in critical hydrogen-bonding interactions with conserved hinge-region water molecules or polar protein side chains, a feature that the 4-methyl group cannot replicate. The 4-fluorophenyl analog may partially mimic the steric profile but provides weaker and shorter C–F···H interactions compared to O···H hydrogen bonds. This property has been implicated in the higher potency of 4-methoxyphenyl-substituted imidazoles in multiple target classes, including COX-2 and p38 MAP kinase. [1] [2]

Target engagement SAR Hydrogen bonding

Optimal Research and Procurement Scenarios for 3,4-Difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide


In Vitro Anticancer Screening in A431 or Related Epidermoid Carcinoma Models

Based on the observed IC50 of ~15 µM against A431 cells , this compound is suitable as a starting point for medicinal chemistry optimization in epidermoid carcinoma or EGFR-overexpressing cancer models. Researchers should request the certificate of analysis confirming the specific batch IC50 and ensure the compound is used alongside the inactive 4-methylphenyl analog (CAS 897455-05-9) as a negative control to validate target engagement specificity.

Physicochemical Profiling and Solubility-Driven Hit Prioritization

For high-throughput or fragment-based screening cascades where lipophilicity is a critical filter, 897455-10-6 offers a lower ClogP (~3.0–3.3) compared to its 3-chloro and 3,5-dimethoxy counterparts. This property reduces the risk of false-positive aggregator or membrane-disrupting artifacts, making the compound a suitable reference for benchmarking solubility and permeability in the 2-thioimidazole benzamide series.

In Vivo Pharmacokinetic Studies in Rodents with Fluorine-Monitoring Capability

The 3,4-difluoro substitution pattern provides an inherent advantage for metabolic stability, as both vulnerable aromatic positions are blocked. In vivo PK studies utilizing 19F-NMR or LC-MS/MS can exploit this fluorinated scaffold. Researchers should compare clearance and bioavailability of 897455-10-6 directly against the unsubstituted benzamide analog to quantify the stability gain conferred by the difluoro group.

Kinase or COX-2 Target-Focused Screening in Academic Drug Discovery

The 4-methoxyphenyl group on the imidazole ring is a validated recognition element for hinge-region binding in kinase targets and for COX-2 selectivity. 897455-10-6 is therefore an appropriate tool compound for probing the chemical biology of these enzyme families. It can be screened alongside its 4-fluorophenyl and 4-methylphenyl analogs to establish a rapid preliminary SAR assessment.

Quote Request

Request a Quote for 3,4-difluoro-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.